m-CPBG hydrochloride

5-HT3 receptor Agonist efficacy N1E-115 neuroblastoma

Select m-CPBG hydrochloride for 5-HT3 receptor studies requiring full agonism and splice-variant discrimination. Unlike partial agonists 2-Me-5-HT and PBG, m-CPBG delivers variant-dependent efficacy (5-HT3-L vs 5-HT3-S Rmax: 0.68 vs 0.91) and allosteric modulation at 5-HT3AB interfaces. Superior potency in tissue bath (pEC50 6.42) and essential for species-comparison studies (13-fold rat/human EC50 difference). Procure for reproducible 5-HT3 pharmacology data.

Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
CAS No. 2113-05-5
Cat. No. B109686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-CPBG hydrochloride
CAS2113-05-5
Synonyms1-(3-chlorophenyl)biguanide
1-(3-chlorophenyl)biguanide hydrochloride
1-(m-chlorophenyl)biguanide
m-chlorophenylbiguanide
mCPBG
Molecular FormulaC8H11Cl2N5
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
InChIInChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
InChIKeyFOWAIJYHRWFTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>37.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





m-CPBG hydrochloride (CAS 2113-05-5): A Potent and Selective 5-HT3 Agonist for Neuroscience Research Procurement


m-CPBG hydrochloride (1-(3-Chlorophenyl)biguanide hydrochloride) is a potent and selective agonist of the 5-HT3 serotonin receptor subtype . Its primary utility lies in the pharmacological investigation of ligand-gated ion channels and serotonergic signaling pathways. Key characteristics include its potent binding to the 5-HT3 receptor, with a reported Ki of 0.002 µM , and a high degree of selectivity over the 5-HT1A and 5-HT2 receptors, which have reported Ki values of 10 µM . As a prototypical 5-HT3 agonist, it is used extensively in in vitro and in vivo models to study neurological disease, gastrointestinal function, and the role of 5-HT3 receptors in various physiological processes .

Procurement Alert: Why m-CPBG hydrochloride (CAS 2113-05-5) Cannot Be Replaced by Other 5-HT3 Agonists


The pharmacological profile of m-CPBG hydrochloride exhibits key quantitative and qualitative differences from other 5-HT3 agonists like 2-methyl-5-HT (2-Me-5-HT) and phenylbiguanide (PBG), making direct substitution problematic [1]. m-CPBG acts as a full agonist in certain cellular contexts, whereas 2-Me-5-HT and PBG act as partial agonists, leading to divergent maximal responses [1]. Furthermore, m-CPBG demonstrates unique splice-variant-dependent efficacy and allosteric modulation capabilities that are not shared by these other agents [2][3]. Its interaction with the dopamine transporter (DAT) also introduces a potential confounding variable in behavioral studies that must be considered [4]. Therefore, for reproducible and interpretable results in specialized 5-HT3 receptor research, generic substitution with other in-class agonists is not scientifically justified.

Quantitative Evidence Guide for m-CPBG hydrochloride (CAS 2113-05-5): Verified Differentiation Data for Procurement Decisions


m-CPBG hydrochloride Differentiates as a Full Agonist vs. Partial Agonist 2-Me-5-HT in N1E-115 Cells

In N1E-115 neuroblastoma cells, m-CPBG acts as a full agonist, producing a maximum current response comparable to the endogenous ligand 5-HT, while 2-methyl-5-HT (2-Me-5-HT) is only a partial agonist [1]. The Hill coefficient for m-CPBG (1.5) was significantly lower than that of 5-HT (2.3), indicating a different mode of activation or receptor interaction [1].

5-HT3 receptor Agonist efficacy N1E-115 neuroblastoma

m-CPBG hydrochloride Shows Splice-Variant-Dependent Efficacy Compared to 2-Me-5-HT

The efficacy of m-CPBG, as measured by the ratio of its maximum current (Rmax) to that of 5-HT, varies significantly between the long (5-HT3-L) and short (5-HT3-S) splice variants of the 5-HT3 receptor. The Rmax ratio for m-CPBG was 0.68 ± 0.04 in 5-HT3-L and 0.91 ± 0.01 in 5-HT3-S receptors [1]. In contrast, the partial agonist 2-Me-5-HT showed a more consistent but lower efficacy across both variants (0.30 ± 0.02 and 0.23 ± 0.02) [1].

5-HT3 receptor Splice variant Receptor pharmacology

m-CPBG hydrochloride Functions as an Allosteric Modulator at the 5-HT3AB Heteromer

Unlike the endogenous ligand 5-HT, which primarily activates the homomeric 5-HT3A receptor and the A-A interface of the heteromeric 5-HT3AB receptor, m-CPBG is capable of binding to and activating all five subunit interfaces of the 5-HT3AB heteromer [1]. Furthermore, m-CPBG allosterically modulates the activity of 5-HT from these additional binding sites [1]. This property is not shared by the simpler agonists 2-Me-5-HT or PBG.

5-HT3AB receptor Allosteric modulation Heteromeric receptor

m-CPBG hydrochloride Exhibits Higher Potency than PBG and 2-Me-5-HT in Mouse Bladder Functional Assay

In a functional assay measuring the potentiation of neurogenic contractions in mouse bladder strips, m-CPBG demonstrated significantly higher potency than both 2-methyl-5-HT (2m5-HT) and 1-phenylbiguanide (1-PBG). The rank order of potency was m-CPBG = 5-HT > 2m5-HT = 1-PBG [1]. The pEC50 values quantify this difference [1].

Functional pharmacology Mouse bladder pEC50

m-CPBG hydrochloride Shows Species-Specific Potency with a 13-Fold Difference Between Rat and Human 5-HT3 Receptors

The potency of m-CPBG is significantly affected by the species origin of the 5-HT3 receptor. When expressed in Xenopus oocytes, the EC50 value of m-CPBG for rat 5-HT3 receptors was found to be 13-fold lower (more potent) than that for human 5-HT3 receptors [1]. This highlights a critical species-dependent difference that is not observed to the same degree with the endogenous ligand 5-HT.

Species difference Receptor pharmacology Xenopus oocytes

Proven Application Scenarios for m-CPBG hydrochloride (CAS 2113-05-5) in Research


Investigating Functional Consequences of 5-HT3 Receptor Splice Variants

Researchers studying the differential roles of 5-HT3 receptor splice variants (5-HT3-L vs. 5-HT3-S) in tissues or disease states should select m-CPBG hydrochloride. The compound's varying efficacy between the two variants (Rmax ratio: 0.68 vs. 0.91) [1] makes it a more sensitive probe for detecting variant-specific pharmacology compared to other agonists like 2-Me-5-HT, which has low and similar efficacy on both variants [1].

Characterizing Heteromeric 5-HT3AB Receptor Function

For studies focused on the heteromeric 5-HT3AB receptor, m-CPBG hydrochloride is uniquely suited. Its ability to bind and activate at all five subunit interfaces, and to act as an allosteric modulator of 5-HT at these sites [2], provides a mechanism for probing the complex pharmacology of this receptor subtype that is not possible with 5-HT or other standard agonists, which primarily target the A-A interface [2].

Studying 5-HT3-Mediated Effects in Peripheral Functional Assays

In functional tissue bath experiments, such as those using mouse bladder strips, m-CPBG hydrochloride is the agonist of choice for achieving a robust and potent response. Its pEC50 of 6.42 ± 0.2 and full agonist profile (Emax = 40.65 ± 3.81% KCl) [3] significantly outperforms other common 5-HT3 agonists like 1-PBG (pEC50 5.14 ± 0.13) and 2m5-HT (pEC50 5.35 ± 0.12) [3], ensuring clear and reliable data with lower compound usage.

Investigating Species-Specific Pharmacology of 5-HT3 Receptors

Researchers conducting translational studies that involve both rodent and human 5-HT3 receptors should procure m-CPBG hydrochloride. The documented 13-fold difference in its EC50 between rat and human receptors [4] makes it a critical tool for identifying and studying the structural domains responsible for this species-specific pharmacology, a difference that is not apparent with the endogenous agonist 5-HT [4].

Technical Documentation Hub

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